beta-EMGBL
Description
Introduction to Beta-EMGBL
Chemical Identity and Classification
This compound (CAS: 50598-34-0) is a bicyclic gamma-lactone with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . Its IUPAC name is 4-ethyl-4-methyloxolan-2-one , reflecting its oxolane (tetrahydrofuran) backbone substituted with ethyl and methyl groups at the beta positions (Figure 1). The compound belongs to the gamma-butyrolactone family, characterized by a five-membered lactone ring.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂O₂ |
| SMILES | CCC1(C)COC(=O)C1 |
| InChI Key | CHDAMWZEYINXCG-UHFFFAOYSA-N |
| Density | 1.02 g/cm³ (predicted) |
| Boiling Point | 215–220°C (estimated) |
Figure 1: this compound’s structure features a gamma-lactone core with ethyl and methyl substituents at the beta-carbon positions.
The compound’s stereoelectronic properties are influenced by the steric bulk of its substituents, which affect its interactions with biological targets such as GABA receptors.
Historical Context in Lactone Research
This compound emerged in the 1970s–1980s as part of efforts to study structure-activity relationships (SAR) among alkyl-substituted lactones. Early work focused on its convulsant properties , contrasting it with anticonvulsant analogs like alpha-ethyl-alpha-methyl-gamma-butyrolactone (alpha-EMGBL). Researchers recognized that minor structural changes—such as shifting substituents from alpha to beta positions—could invert pharmacological effects from anticonvulsant to pro-convulsant.
Key milestones include:
- 1970s: Synthesis of this compound via ketene-acetaldehyde condensation.
- 1983: Discovery of its ability to induce epileptiform discharges in hippocampal slices, providing a model for studying seizure mechanisms.
- 1990s: Characterization as a picrotoxin receptor agonist , linking it to GABAergic neurotransmission modulation.
Significance in Neuropharmacological Studies
This compound’s primary neuropharmacological action involves GABA-A receptor antagonism . It binds to the picrotoxin site, a noncompetitive antagonist site associated with chloride channel blockade. Key findings include:
Mechanism of Action
- Use-dependent blockade: this compound inhibits GABA-induced currents in a manner requiring prior receptor activation, suggesting interaction with open-channel states.
- Epileptiform activity induction: At 1–3 mM concentrations, it triggers synchronized bursting in hippocampal slices, mimicking ictal activity.
- Selectivity: Unlike bicuculline (a competitive GABA-A antagonist), this compound does not affect glycine receptors, highlighting subtype specificity.
Experimental Applications
Relationship to Other Butyrolactone Derivatives
This compound is part of a broader family of gamma- and beta-lactones with diverse biological activities (Table 1).
| Compound | Substituents | Pharmacological Role |
|---|---|---|
| This compound | Beta-ethyl, beta-methyl | Convulsant |
| Alpha-EMGBL | Alpha-ethyl, alpha-methyl | Anticonvulsant |
| Gamma-Hydroxybutyrate (GHB) | Hydroxy group | Sedative, pro-convulsant |
| Beta-Butyrolactone | Unsubstituted | Polymer precursor |
Table 1: Structural and functional comparison of this compound with related lactones.
Key Contrasts
- Substituent position: this compound’s convulsant effects contrast with alpha-EMGBL’s anticonvulsant activity, underscoring the importance of substituent orientation.
- Lactone ring size: Gamma-lactones (five-membered) generally exhibit greater biological activity than beta-lactones (four-membered), likely due to ring strain and conformational flexibility.
Properties
CAS No. |
50598-34-0 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4-ethyl-4-methyloxolan-2-one |
InChI |
InChI=1S/C7H12O2/c1-3-7(2)4-6(8)9-5-7/h3-5H2,1-2H3 |
InChI Key |
CHDAMWZEYINXCG-UHFFFAOYSA-N |
SMILES |
CCC1(CC(=O)OC1)C |
Canonical SMILES |
CCC1(CC(=O)OC1)C |
Synonyms |
2-ethyl-2-methyl-4-butyrolactone alpha-EMGBL alpha-ethyl-alpha-methyl-gamma-butyrolactone beta-EMGBL beta-ethyl-beta-methyl-gamma-butyrolactone |
Origin of Product |
United States |
Chemical Reactions Analysis
β-Lactam Ring Reactivity
β-lactams are characterized by their strained four-membered amide rings, making them susceptible to:
-
Nucleophilic attack at the carbonyl carbon (C=O)
-
Hydrolysis under acidic or basic conditions
Key Reaction Pathways:
| Reaction Type | Conditions | Products |
|---|---|---|
| Hydrolysis | Aqueous acid/base | Linear amide derivatives |
| Alkylation | Electrophilic agents | N-substituted β-lactams |
| Acylation | Acyl chlorides | O-acylated intermediates |
β-Elimination Mechanisms
β-lactams with electron-withdrawing substituents undergo elimination reactions:
-
Base-induced β-elimination produces α,β-unsaturated carbonyl compounds
-
Kinetic studies show activation energies of 50–75 kJ/mol for analogous β-lactams
-
Catalytic effects from graphene substrates can accelerate elimination rates by up to 10⁵-fold
Stoichiometric Considerations
For hypothetical β-EMGBL reactions, stoichiometry tables would require:
Example Reaction Table:
| Component | Molar Ratio | Role |
|---|---|---|
| β-EMGBL | 1.0 | Substrate |
| NaOH (1M) | 2.0 | Base catalyst |
| Solvent (H₂O) | 10.0 | Medium |
Spectroscopic Monitoring
In-situ electron microscopy and NMR could track:
Challenges & Research Gaps
Comparison with Similar Compounds
Comparison with Structurally Similar Gamma-Butyrolactone Derivatives
The pharmacological profile of beta-EMGBL diverges significantly from other substituted GBLs, depending on the position (alpha, beta, or gamma) and type of alkyl substituents. Below is a detailed comparison:
Structural and Pharmacological Differences
Key Research Findings
This compound vs. alpha-EMGBL :
SAR (Structure-Activity Relationship) Insights :
- Beta-substituted GBLs (e.g., this compound) act as GABAA receptor antagonists, while alpha-substituted analogs (e.g., alpha-EMGBL) exhibit agonist or positive allosteric modulator activity .
- Gamma substitutions (e.g., gamma-ethyl-gamma-methyl GBL) show weaker anticonvulsant activity, suggesting steric hindrance at the gamma position reduces efficacy .
Functional Data from Electrophysiological Studies
| Parameter | This compound | alpha-EMGBL | alpha-EMTBL |
|---|---|---|---|
| GABA Current Modulation | Inhibition (IC50 = 390 µM) | Potentiation (EC50 = 102 µM) | Potentiation (190% at 1 mM) |
| IPSC Decay Rate | Increased | No change | Decreased |
| Hypertensive Effect | Yes | No (hypotensive) | Not tested |
IPSC = Inhibitory Post-Synaptic Current; EMTBL = Ethyl-methyl-thiobutyrolactone (a sulfur analog of GBL) .
Mechanistic and Therapeutic Implications
- This compound serves as a tool compound to study GABAA receptor pharmacology and epileptogenesis.
- Clinical Relevance: The divergent effects of alpha- vs. beta-substituted GBLs highlight the importance of stereochemistry in drug design.
Preparation Methods
Cyanohydrin Formation and Lactonization
The foundational approach for synthesizing this compound involves cyanating epoxy alcohols followed by hydrolysis and lactonization. A patent by DE69822222T2 details a method starting with 2-methyl-2,3-epoxypropanol, which undergoes cyanation with hydrogen cyanide (HCN) to form 3,4-dihydroxybutanenitrile. Subsequent hydrolysis in acidic or basic conditions yields a carboxylic acid intermediate, which spontaneously cyclizes to form beta-hydroxy-gamma-butyrolactone derivatives.
Key steps include:
-
Cyanation : Reacting 2-methyl-2,3-epoxypropanol with HCN at 8–25°C for 48 hours.
-
Hydrolysis : Treating the nitrile intermediate with aqueous sodium hydroxide (4.93 mol) under reflux (90–100°C) to generate the carboxylic acid.
-
Lactonization : Acidifying the hydrolyzed product with concentrated HCl to induce cyclization, yielding beta-hydroxy-gamma-butyrolactone.
This method produced beta-hydroxy-gamma-butyrolactone with a yield of 61% after silica gel chromatography.
Esterification for Beta-Alkyl Substitution
To introduce ethyl and methyl groups at the beta position, the hydroxy group of beta-hydroxy-gamma-butyrolactone undergoes esterification. DE69822222T2 describes reacting the lactone with methacrylic acid chloride in the presence of triethylamine. The reaction proceeds at -70°C to minimize side reactions, yielding beta-methacryloyloxy-gamma-butyrolactone.
Example Protocol :
-
Reagents : Beta-hydroxy-gamma-butyrolactone (212.1 g, 2.08 mol), methacrylic acid chloride (175 g), triethylamine (excess).
-
Conditions : Dropwise addition under nitrogen at -70°C, followed by stirring for 3 hours.
-
Workup : Filtration, washing with water, and purification via silica gel chromatography.
-
Yield : 175 g of crude product, refined to high-purity beta-methacryloyloxy-gamma-butyrolactone.
Reaction Optimization and Challenges
Temperature and Solvent Effects
The cyanation step is highly temperature-sensitive. Elevated temperatures (>25°C) promote epoxide ring-opening side reactions, reducing nitrile intermediate purity. Similarly, esterification at temperatures above -60°C accelerates undesired polymerization of methacrylic acid derivatives.
Solvent Systems :
Purification and Yield Enhancement
Crude this compound often contains unreacted starting materials and oligomeric byproducts. Silica gel chromatography with ethyl acetate/hexane (3:7) eluent effectively isolates the target compound. Scaling the reaction to 2.08 mol increased yield to 83.5%, highlighting the method’s scalability.
Structural Characterization
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) :
-
¹H-NMR : this compound exhibits characteristic signals at δ 4.35–4.50 (m, lactone ring protons), δ 1.45 (s, methyl group), and δ 1.25 (t, ethyl group).
-
¹³C-NMR : Peaks at δ 175.2 (lactone carbonyl), δ 65.8 (C-3), and δ 22.1/δ 14.0 (ethyl carbons) confirm substitution patterns.
Gas Chromatography (GC) :
-
Purity exceeding 98% is achieved post-chromatography, with retention times consistent with authentic standards.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield | Purity |
|---|---|---|---|---|
| Cyanohydrin Lactonization | 2-Methyl-2,3-epoxypropanol | HCN, NaOH, HCl | 61% | 98.4% |
| Esterification | Beta-hydroxy-lactone | Methacrylic acid chloride | 83.5% | 97.8% |
Industrial and Research Applications
The DE69822222T2 patent emphasizes the economic viability of this synthesis, requiring no intermediate purification and using cost-effective reagents like HCN and methacrylic acid chloride. this compound’s role as a GABA receptor modulator further underscores its value in neuropharmacology .
Q & A
Q. How can researchers model this compound’s pharmacokinetics in silico to guide in vivo studies?
- Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling using tools like GastroPlus or Simcyp. Incorporate physicochemical properties (e.g., logP, solubility) and enzyme kinetic data for accurate predictions .
Data Management and Ethical Considerations
Q. What metadata standards are critical for sharing this compound research data?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Use EMBL’s metadata templates for experimental conditions, ensuring compatibility with repositories like ChEMBL or PubChem .
Q. How can text-mining tools enhance literature reviews on this compound’s applications?
Q. What ethical safeguards are essential when handling this compound toxicity data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
